5-Bromo-4-methyl-2-thiazolecarboxylic acid

説明

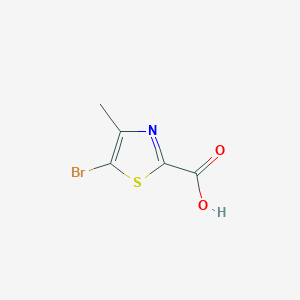

5-Bromo-4-methyl-2-thiazolecarboxylic acid is a heterocyclic organic compound containing a thiazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-2-thiazolecarboxylic acid typically involves the bromination of 4-methyl-2-thiazolecarboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 5-Bromo-4-methyl-2-thiazolecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Products: Various substituted thiazole derivatives.

Oxidation Products: Oxidized thiazole derivatives.

Coupling Products: Biaryl or diaryl thiazole derivatives.

科学的研究の応用

Based on the search results, here is information on the applications of compounds related to "5-Bromo-4-methyl-2-thiazolecarboxylic acid":

Chemistry

Methyl 5-bromo-4-methylthiazole-2-carboxylate is a building block in organic synthesis, serving as a precursor for synthesizing biologically active molecules and pharmaceuticals.

Biology

In biological research, this compound helps study the structure-activity relationships of thiazole derivatives to understand the biological mechanisms and potential therapeutic applications of thiazole-based compounds.

Medicine

Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Methyl 5-bromo-4-methylthiazole-2-carboxylate exhibits antimicrobial activity against various bacterial strains and can inhibit the growth of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated anticancer properties, reducing cell viability in cancer cell lines like A549 (lung cancer) and Caco-2 (colorectal cancer).

The compound interacts with enzymes, receptors, or other biomolecules, leading to various biological effects, including the inhibition of cytochrome P450 enzymes like CYP1A2, which can alter the pharmacokinetics of co-administered drugs. It also affects cellular processes such as replication and transcription, crucial for cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Methyl 5-bromo-4-methylthiazole-2-carboxylate

This compound is unique due to its specific substitution pattern on the thiazole ring, imparting distinct chemical and biological properties, making it valuable for various applications in research and industry.

Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate

It finds its application in the preparation of thiazole-4- and -5-carboxylates, and an infrared study of their rotational isomers and in the discovery of thiazolylpyridinone SCD1 inhibitors with preferential liver distribution and reduced mechanism-based adverse effects .

2,4-Disubstituted-5-thiazolecarboxylic acids

作用機序

The mechanism of action of 5-Bromo-4-methyl-2-thiazolecarboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, depending on its specific application .

類似化合物との比較

4-Methyl-2-thiazolecarboxylic Acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-Chloro-4-methyl-2-thiazolecarboxylic Acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

2-Aminothiazole-4-carboxylic Acid: Contains an amino group instead of a bromine atom, used in different medicinal applications

Uniqueness: 5-Bromo-4-methyl-2-thiazolecarboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and drug development .

生物活性

5-Bromo-4-methyl-2-thiazolecarboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a carboxylic acid functional group, which contribute to its reactivity and biological properties.

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles like amines or thiols.

- Oxidation and Reduction : The thiazole ring can be modified through oxidation or reduction processes.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds with other compounds .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and carboxylic acid group are crucial for binding to enzymes, receptors, or other biomolecules, leading to various biological effects. This compound has been studied for its potential as an enzyme inhibitor and receptor modulator, impacting multiple biochemical pathways .

Biological Activities

-

Antimicrobial Activity :

- Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been associated with antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

-

Anticancer Properties :

- Thiazole derivatives have shown potential in cancer treatment. Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colorectal cancers. For instance, derivatives containing thiazole rings have been reported to induce apoptosis in cancer cells .

- Anti-inflammatory Effects :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer, anti-inflammatory |

| 4-Methyl-2-thiazolecarboxylic Acid | Lacks bromine | Different reactivity; reduced biological activity |

| 5-Chloro-4-methyl-2-thiazolecarboxylic Acid | Chlorine instead of bromine | Variations in chemical properties and biological effects |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives, including this compound, exhibited substantial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibacterial agents .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound induced cell death in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM, indicating promising anticancer activity .

- Inflammation Modulation : Another investigation revealed that this compound significantly reduced the expression of pro-inflammatory cytokines in a lipopolysaccharide-induced inflammation model .

特性

IUPAC Name |

5-bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(6)10-4(7-2)5(8)9/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYSMLCWFZCULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608674 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874509-45-2 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。